ZAPA, also known as ZapA, is a significant protein primarily associated with bacterial cell division, particularly in Escherichia coli and Proteus mirabilis. It plays a crucial role in stabilizing the Z-ring during cytokinesis, which is essential for proper cell division. ZapA is classified as a cell division protein and has been identified as a member of the serralysin metalloprotease family, indicating its enzymatic capabilities in degrading various substrates.
ZapA is derived from various bacterial species, notably E. coli and P. mirabilis. In E. coli, it is encoded by the gene zapA, which is located on the chromosome and comprises 330 base pairs, resulting in a protein of 109 amino acids. The classification of ZapA includes:
The synthesis of ZapA involves recombinant DNA technology where the zapA gene is cloned into expression vectors. Common methods include:
ZapA synthesis requires specific conditions for optimal expression, including temperature control and induction with agents like isopropyl β-D-1-thiogalactopyranoside (IPTG). The purification process often includes steps such as:
The molecular structure of ZapA has been elucidated through X-ray crystallography. It consists of two main domains:
The molecular weight of ZapA is approximately 54 kDa, and it exhibits specific binding affinities to other proteins involved in cell division. The structural data reveal critical interactions that facilitate its role in cytokinesis.
ZapA exhibits proteolytic activity, hydrolyzing various protein substrates including immunoglobulins and antimicrobial peptides. Notable reactions include:
The enzymatic activity of ZapA can be quantified using high-performance liquid chromatography (HPLC) to measure substrate degradation rates. The reaction conditions typically include buffer systems optimized for pH and ionic strength to enhance enzyme activity.
ZapA functions primarily by stabilizing the Z-ring during bacterial cell division. Its mechanism involves:
Experimental data indicate that strains lacking ZapA exhibit significantly reduced virulence and survival rates in host environments, underscoring its critical role in pathogenicity .
ZapA appears as a soluble protein under physiological conditions with a typical stability profile at moderate temperatures. Its solubility facilitates its function within the cytoplasm during cell division.
ZapA's chemical properties include:
Relevant data on stability and activity can be derived from kinetic studies measuring reaction rates under different environmental conditions.
ZapA has several applications in microbiology and biotechnology:
ZapA belongs to the serralysin family (M10B subclan) of zinc-dependent metalloproteases within the metzincin superfamily. Members of this family share a conserved structural fold characterized by:
The catalytic domain of ZapA is responsible for substrate binding and proteolysis. Structural studies of related serralysins (e.g., PAP from Pseudomonas sp., AP from P. aeruginosa) reveal that the substrate-binding cleft is relatively open and shallow, contributing to the enzyme's broad substrate specificity [7]. ZapA requires both zinc (Zn²⁺) for catalytic activity and calcium (Ca²⁺) ions for structural stability. Inductively Coupled Plasma (ICP) analysis of related enzymes indicates a stoichiometry of approximately one zinc ion and up to eight calcium ions per enzyme molecule [7]. These calcium ions, primarily located within the C-terminal β-roll domain, significantly shorten bond distances to their ligands compared to mesophilic counterparts, enhancing thermostability [7].
Table 1: Key Structural Features of ZapA and Related Serralysins
Feature | ZapA (Inferred/Experimental) | PAP (Psychrophilic Protease) | AP (Mesophilic Protease) | Functional Significance |
---|---|---|---|---|
Molecular Mass | ~54 kDa | ~49 kDa | ~50 kDa | Enzyme size |
Catalytic Domain | N-terminal (Residues ~37-264) | N-terminal | N-terminal | Contains active site, substrate binding |
Stability Domain | C-terminal β-roll (~265-480) | C-terminal β-roll | C-terminal β-roll | Calcium binding, structural integrity |
Zn²⁺ Ligands | His186, His190, His196, Tyr226 | His186, His190, His196, Tyr226* | Similar | Catalytic metal ion coordination |
Key Motif | HEXXHXXGXXH | HEXXHXXGXXH | HEXXHXXGXXH | Zinc binding signature |
Ca²⁺ Ions Bound | ~8 | 7-8 | 8 | Structural stability, resistance to unfolding |
Zn²⁺-Tyr Distance | ~2.58 Å (Modeled/Expected) | 2.94 - 4.27 Å | ~3.02 Å | Influences active site flexibility |
Note: Tyr226 coordination varies in PAP crystal forms. ZapA exhibits tighter binding, potentially reducing flexibility compared to PAP [7].
ZapA demonstrates remarkable substrate promiscuity, degrading proteins critical to host defense in the urinary tract:
The degradation of hBD1 by ZapA is particularly significant, as it represents the first reported instance of a bacterial protease cleaving this key component of the human renal tubule innate immune response. Proteolysis of hBD1 and LL-37 generates multiple peptide fragments (ca. 6 and ≥9 products, respectively), effectively abolishing their antimicrobial activity [1].
The catalytic mechanism of ZapA follows the general scheme for zinc metalloproteases, involving:
Table 2: Key Residues in the ZapA Catalytic Mechanism
Residue (Putative/Conserved) | Role in Catalysis | Structural Context |
---|---|---|
His186 | Zinc ligand 1 | Part of HEXXH motif; Positions zinc in active site |
His190 | Zinc ligand 2 | Part of HEXXH motif; Positions zinc in active site |
His196 | Zinc ligand 3 | Third ligand downstream of HEXXH motif; Completes Zn²⁺ coordination |
Tyr226 | Potential fourth zinc ligand / Modulator | May fine-tune Zn²⁺ coordination sphere; Distance affects flexibility (see Table 1) |
Glu189 | Base catalyst / Activator of nucleophilic water | Central residue in HEXXH motif; Polarizes H₂O for attack on carbonyl carbon |
Gly193/Ser195 Analogs | Oxyanion hole stabilization | Backbone amide NH groups donate H-bonds to oxyanion of transition state |
Met-turn Residue (e.g., Met) | Structural integrity below zinc | Creates hydrophobic base supporting catalytic metal ion geometry |
The active-site configuration, particularly the coordination sphere of the catalytic zinc ion, is crucial. While the three histidine residues (His186, His190, His196) provide the primary ligands, the conserved tyrosine residue (Tyr226) acts as a potential fourth ligand or a critical modulator. The distance between the Tyr-OH oxygen and the zinc ion (~2.58 Å inferred for ZapA) is significantly shorter than observed in some psychrophilic serralysins (e.g., up to ~4.27 Å in PAP form 3) [7]. This tighter binding suggests a potentially less flexible active site in ZapA compared to its cold-adapted relatives, which may influence substrate turnover rates or specificity under physiological conditions. The requirement for Zn²⁺ is absolute for catalysis, while Ca²⁺ binding to the C-terminal domain stabilizes the overall structure, preventing autodegradation and maintaining optimal active site conformation [1] [7].
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